(2R)-7-hydroxyflavanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2R)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m1/s1 |
InChI Key |
SWAJPHCXKPCPQZ-CQSZACIVSA-N |
SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Isomeric SMILES |
C1[C@@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Natural Abundance and Isolation Methodologies of 7 Hydroxyflavanone
Botanical Sources and Distribution of 7-Hydroxyflavanone (B191499)
7-Hydroxyflavanone is a naturally occurring flavanone (B1672756), a class of flavonoids characterized by a C6-C3-C6 skeleton. nih.gov It has been isolated from a variety of plant species across different families and geographical locations. Its presence is noted in the stems, leaves, and other aerial parts of these plants, where it likely plays a role in defense mechanisms and other physiological processes. cymitquimica.com
Key botanical sources identified as containing 7-hydroxyflavanone include:
Fabaceae (Legume Family): It has been isolated from the stems of Spatholobus suberectus and the monotypic species Zuccagnia punctata, which is found in western Argentina. biocrick.commdpi.com It is also reported in Medicago sativa (alfalfa). nih.gov
Acanthaceae Family: The mangrove species Avicennia officinalis has been identified as a source, with the compound being isolated from its leaves. semanticscholar.orgresearchgate.netresearchgate.net
Lamiaceae (Mint Family): Clerodendrum phlomidis is another plant from which 7-hydroxyflavanone has been isolated. medchemexpress.com
Brassicaceae (Mustard Family): The compound has been profiled in the aerial parts of Nasturtium officinale (Watercress). frontiersin.org
Other Sources: It has also been reported in Astragalus microcephalus and is generally found in citrus fruits. mdpi.comnih.gov
In addition to botanical sources, 7-hydroxyflavanone has been identified as a product of microbial and metabolic processes. The human intestinal microflora can transform 7-hydroxyflavone (B191518) into 7-hydroxyflavanone. thieme-connect.com Furthermore, certain actinomycete strains, such as Amycolatopsis sp. isolated from soil, have been shown to produce 7-hydroxyflavanone. nih.gov
Table 1: Botanical Sources of 7-Hydroxyflavanone
| Plant Family | Species Name | Common Name | Part(s) Used |
| Fabaceae | Spatholobus suberectus | - | Stems |
| Fabaceae | Zuccagnia punctata | - | Aerial parts |
| Fabaceae | Medicago sativa | Alfalfa | - |
| Acanthaceae | Avicennia officinalis | Indian Mangrove | Leaves |
| Lamiaceae | Clerodendrum phlomidis | - | - |
| Brassicaceae | Nasturtium officinale | Watercress | Aerial parts |
| Fabaceae | Astragalus microcephalus | - | - |
Advanced Extraction and Purification Techniques from Natural Matrices
The isolation of 7-hydroxyflavanone from natural sources involves a multi-step process of extraction followed by purification. The choice of method depends on the plant matrix, the desired purity, and the scale of the operation.
Conventional Extraction Methods: Traditional solid-liquid extraction techniques are widely employed due to their simplicity and low equipment cost. nih.gov These include:
Maceration, Percolation, and Soxhlet Extraction: These methods involve soaking the plant material in an organic solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) to leach out the flavonoids. semanticscholar.orgnih.gov For instance, 7-hydroxyflavone, a related compound, was isolated from Avicennia officinalis leaves using a methanol extraction followed by conventional column chromatography. semanticscholar.orgresearchgate.net
While functional, these conventional methods often suffer from long extraction times and high consumption of organic solvents, leading to lower yields and environmental concerns. nih.gov
Advanced Extraction Techniques: To overcome the limitations of traditional methods, several modern techniques have been developed. These are generally faster, more efficient, and more environmentally friendly. nih.govmdpi.com
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to disrupt plant cell walls, enhancing mass transfer and increasing extraction efficiency. nih.govresearchgate.netacs.org Key parameters such as temperature, solvent choice (often ethanol/water mixtures), and pH can be optimized to maximize flavonoid yield. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which accelerates the partitioning of analytes from the matrix into the solvent. mdpi.comresearchgate.net This method is known for its speed and reduced solvent usage compared to conventional techniques. researchgate.net
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. mdpi.comacs.org It is advantageous due to its low toxicity and the ability to tune the solvent power by altering pressure and temperature. acs.org
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this method uses solvents at elevated temperatures and pressures, which improves extraction kinetics and efficiency. researchgate.net
Purification Techniques: Following extraction, the crude extract containing 7-hydroxyflavanone and other phytochemicals must be purified.
Column Chromatography: This is a standard method for separating compounds from a mixture. The crude extract is passed through a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted at different rates using a mobile phase, allowing for their separation. semanticscholar.orgnih.gov
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is often used. researchgate.net This technique provides excellent resolution for separating closely related flavonoids. oup.com
Table 2: Comparison of Extraction Techniques for Flavonoids
| Technique | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. nih.gov | Simple, low equipment cost. nih.gov | Time-consuming, large solvent volume, potential thermal degradation. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration. researchgate.netacs.org | Fast, high efficiency, reduced solvent/energy use. nih.govmdpi.com | Requires specific equipment, potential for radical formation. |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and sample matrix. mdpi.comresearchgate.net | Very fast, high efficiency, lower solvent consumption. researchgate.net | Requires microwave-transparent solvents, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as a solvent. mdpi.comacs.org | "Green" technique, tunable selectivity, solvent easily removed. acs.org | High initial equipment cost, may not be efficient for polar compounds. |
Chemodiversity and Stereoisomeric Considerations in Natural Isolates
The chemical structure of 7-hydroxyflavanone includes a chiral center at the C-2 position of the heterocyclic C-ring. nih.gov This gives rise to two stereoisomers (enantiomers): (2R)-7-hydroxyflavanone and (2S)-7-hydroxyflavanone. In nature, flavanones can exist as a racemic mixture (an equal mixture of both enantiomers) or in an optically active form where one enantiomer predominates. oup.com
The stereochemistry of flavanones is of significant interest because different enantiomers can exhibit distinct biological activities. lookchem.com Therefore, the separation and identification of individual stereoisomers are crucial for pharmacological studies.
Enantiomeric Separation: Separating the (2R) and (2S) enantiomers of 7-hydroxyflavanone and other flavanones requires chiral separation techniques.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a powerful and widely used method for enantioseparation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving racemic flavanones. researchgate.netoup.com The choice of mobile phase, typically a mixture of an alkane and an alcohol, is critical for achieving good separation. researchgate.net
Capillary Electrophoresis (CE): CE is another effective technique for chiral separations. acs.orgelsevierpure.com By adding chiral selectors, such as cyclodextrins or their derivatives, to the background electrolyte, the enantiomers of flavanones can be separated based on their different mobilities in the electric field. acs.orgresearchgate.netacs.org
Isomerization and Racemization: The chiral center at C-2 in flavanones is susceptible to isomerization. Under certain conditions, such as in basic media (high pH) or at elevated temperatures, the C-ring can open to form the corresponding achiral chalcone (B49325) intermediate (2′,4′-dihydroxychalcone in the case of 7-hydroxyflavanone). acs.orgresearchgate.net The subsequent re-cyclization of the chalcone can occur to form either the (2R) or (2S) enantiomer, leading to racemization (the conversion of an optically active sample into a racemic mixture). acs.org This pH- and temperature-dependent interconversion is an important consideration during extraction, purification, and analysis, as it can alter the stereoisomeric composition of the sample. acs.orgresearchgate.net
Microbial Transformations: The chemodiversity of 7-hydroxyflavanone is further expanded by microbial metabolism. Various fungi, including strains of Aspergillus, Penicillium, and Cunninghamella, can transform racemic 7-hydroxyflavanone into a wide array of new metabolites. nih.govnih.gov These biotransformations include reactions such as O-methylation, hydroxylation at different positions on the aromatic rings, reduction of the carbonyl group, and glycosylation, yielding a diverse library of related compounds. nih.govnih.gov
Synthetic Strategies and Chemical Derivatization of 7 Hydroxyflavanone
Chemical Synthesis Pathways for 7-Hydroxyflavanone (B191499)
The construction of the 7-hydroxyflavanone scaffold can be accomplished through several synthetic routes, ranging from classical cyclization reactions to advanced enantioselective methods.
The most prevalent method for synthesizing racemic 7-hydroxyflavanone involves the intramolecular cyclization of a chalcone (B49325) precursor, specifically 2',4'-dihydroxychalcone. aip.orgchemicalbook.com This process typically begins with the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and benzaldehyde (B42025) in the presence of a base, such as potassium hydroxide (B78521) (KOH), to form the intermediate chalcone. aip.org The subsequent cyclization of this chalcone to 7-hydroxyflavanone can be induced under acidic conditions, for example, by refluxing with sulfuric acid in ethanol. aip.org
Alternative classical methods that can be adapted for 7-hydroxyflavanone synthesis include:
Baker-Venkataraman Rearrangement : This involves the reaction of 2,4-dihydroxyacetophenone with benzoyl chloride to form an ester, which then undergoes base-catalyzed rearrangement to a 1,3-diketone. Acid-catalyzed cyclization of this diketone yields the flavone (B191248). sysrevpharm.orgmdpi.com
Allan-Robinson Reaction : This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its sodium salt to produce the flavone structure. mdpi.com
Kostanecki-Robinson Reaction : This procedure can yield flavones from the reaction of o-hydroxyacetophenones with benzoic anhydride and sodium benzoate. mdpi.commdpi.com
Modern modifications often employ different catalysts or reaction conditions to improve yields and simplify procedures. For instance, the oxidative cyclization of the chalcone using a system like iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) is a common approach to form the corresponding flavone, which can then be reduced to the flavanone (B1672756). aip.orgmdpi.com
Table 1: Key Classical Synthesis Reactions for Flavanone Core
| Reaction Name | Starting Materials | Key Intermediates | Product Type |
|---|---|---|---|
| Chalcone Cyclization | o-Hydroxyacetophenone, Benzaldehyde | Chalcone | Flavanone |
| Baker-Venkataraman | o-Hydroxyacetophenone, Acyl Chloride | 1,3-Diketone | Flavone |
| Allan-Robinson | o-Hydroxyaryl Ketone, Aromatic Anhydride | - | Flavone |
Achieving the specific (2R) configuration requires asymmetric synthesis strategies, as the stereochemistry at the C2 position is crucial for biological function. Nature utilizes chalcone isomerase (CHI) to catalyze the stereospecific cyclization of 2'-hydroxychalcones into (2S)-flavanones. nih.govnih.gov Synthetic chemists have developed several biomimetic and catalytic approaches to control this stereocenter.
Key enantioselective methods include:
Organocatalytic Cyclization : Chiral organocatalysts, such as cinchona alkaloids or their derivatives, can mediate the asymmetric intramolecular oxa-Michael addition of 2',4'-dihydroxychalcone. researchgate.netlookchem.com These chiral bases promote the cyclization to yield an excess of one enantiomer over the other. lookchem.com
Asymmetric Catalysis with Chiral Acids : Chiral Brønsted acids have also been explored to catalyze the cyclization of 2'-hydroxychalcones, aiming to provide an enantiomerically enriched product. lookchem.com
Catalytic Asymmetric Conjugate Addition : A powerful strategy involves the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to a chromone (B188151) precursor. nih.govlookchem.com This method constructs the chiral center with high enantioselectivity.
Kinetic Resolution : Racemic mixtures of flavanones can be resolved through enzymatic or non-enzymatic kinetic resolution. For instance, lipases can selectively acylate or hydrolyze one enantiomer, leaving the other enriched. researchgate.net Similarly, chiral catalysts can be used for the selective reduction of one enantiomer in a racemic mixture. nih.gov
Structural Modifications and Analog Synthesis
The 7-hydroxyflavanone scaffold serves as a versatile template for structural modifications. The hydroxyl group at the C7 position is a particularly reactive site for derivatization, allowing for the synthesis of a wide array of analogs. mdpi.com
The introduction or modification of hydroxyl and alkoxyl groups can significantly alter the physicochemical properties of the parent compound.
Alkoxylation : The phenolic hydroxyl group at C7 can be readily converted into an ether (alkoxyl) group through Williamson ether synthesis, reacting 7-hydroxyflavanone with an alkyl halide in the presence of a base. This has been used to synthesize various derivatives, including those with extended side chains. researchgate.net
Hydroxylation : While direct chemical hydroxylation of the flavanone ring is challenging, microbial transformation offers a regioselective alternative. For example, fungal strains such as Aspergillus ochraceus have been shown to hydroxylate flavanones at various positions, including C5. nih.gov
B-Ring Substitution : Alkoxyl groups can also be introduced on the B-ring by selecting a substituted benzaldehyde (e.g., anisaldehyde) during the initial chalcone synthesis. This approach has been used to produce 7-hydroxy-4'-methoxyflavanone. aip.org
The incorporation of an amino group is a common strategy in medicinal chemistry to introduce a basic center and modulate biological activity. The primary route to aminoflavones involves the reduction of a corresponding nitroflavone. mdpi.comresearchgate.net
For the synthesis of an analog like 6-amino-7-hydroxyflavone, the synthetic sequence is modified:
Nitration : The starting material, 2',4'-dihydroxyacetophenone, is first nitrated to introduce a nitro group on the A-ring, typically at the C5' position, yielding 2',4'-dihydroxy-5'-nitroacetophenone. mdpi.com
Flavone Formation : This nitrated precursor is then used to construct the flavone ring, resulting in 7-hydroxy-6-nitroflavone. mdpi.comresearchgate.net
Reduction : The final step is the reduction of the nitro group to an amine, commonly achieved using reagents like sodium dithionite, to afford 6-amino-7-hydroxyflavone. mdpi.com
Other methods for synthesizing aminoflavonoids include palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) on halogenated flavone precursors. researchgate.netmdpi.com
Conjugation at the 7-hydroxyl position with sugar moieties or acyl groups can enhance solubility and alter bioavailability.
Esterification : Ester derivatives are synthesized by reacting the 7-hydroxyl group with acyl chlorides or carboxylic acids. sysrevpharm.orgresearchgate.net For example, various fatty acid esters of 7-hydroxyflavone (B191518) have been prepared by reacting it with the corresponding acyl chloride in a basic solvent like pyridine. researchgate.net Acrylate esters have also been synthesized from 7-hydroxyflavanone. researchgate.net
Glycosylation : The attachment of sugar units (glycosylation) is a key modification. The 7-OH group is one of the most acidic hydroxyls on the flavone skeleton, making it a favorable site for regioselective glycosylation. frontiersin.orgacs.org
Biotransformation : Enzymatic glycosylation using plant cell cultures (Eucalyptus perriniana) or fungal strains (Isaria fumosorosea) provides a direct and stereoselective method to produce 7-O-β-D-glucosides and other glycosylated conjugates. researchgate.netsemanticscholar.orgresearchgate.net
Chemical Synthesis : Chemical glycosylation, such as through the Koenigs-Knorr reaction, is also possible but often requires multi-step procedures involving protection and deprotection of hydroxyl groups on both the flavonoid and the sugar. frontiersin.org
Table 2: Examples of Synthesized 7-Hydroxyflavanone Derivatives
| Derivative Class | Modification Site | Synthetic Method | Example Product |
|---|---|---|---|
| Alkoxyl Derivative | C7-OH | Williamson Ether Synthesis | 7-Alkoxyflavanone |
| Aminoflavone | C6 | Nitration followed by Reduction | 6-Amino-7-hydroxyflavone mdpi.com |
| Ester Conjugate | C7-OH | Acylation with Acyl Chloride | 7-Acylflavanone researchgate.net |
Heterocyclic Modifications: Isoxazoles and Related Structures
The core structure of 7-hydroxyflavanone serves as a versatile scaffold for the synthesis of novel heterocyclic derivatives, particularly those incorporating isoxazole (B147169) moieties. The strategic fusion of the flavanone framework with the isoxazole ring system is an area of interest for creating new chemical entities. Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, and their derivatives are noted for a wide range of biological activities, making them valuable pharmacophores in medicinal chemistry.
A key synthetic approach involves modifying the 7-hydroxy group of the flavanone. One reported synthesis describes the creation of a series of 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones. researchgate.net This synthesis begins with the preparation of 5-(bromomethyl)-3-phenylisoxazoles. researchgate.net Subsequently, these intermediates are reacted with 7-hydroxyflavanone to yield the target isoxazole-containing flavanone derivatives. researchgate.net This method provides a direct linkage of the isoxazole ring to the flavanone A-ring via an ether bond at the C-7 position. The general scheme for this synthesis allows for structural diversity by modifying the substituent on the phenyl group of the isoxazole moiety. researchgate.net
The rationale for creating these hybrid molecules is that the isoxazole ring system facilitates easier modification of substituents, which can be instrumental in developing novel compounds. researchgate.net Research in this area has led to the synthesis of various 7-hydroxyflavanone-based isoxazoles, which have been characterized and investigated for their potential applications. researchgate.net
Biotransformation and Microbial Synthesis of 7-Hydroxyflavanone Metabolites and Derivatives
Biotransformation utilizes the enzymatic systems of microorganisms to catalyze chemical modifications on a substrate, offering a green and often highly specific alternative to traditional chemical synthesis. nih.govnih.gov Racemic 7-hydroxyflavanone has been extensively studied as a substrate for microbial transformations, leading to a diverse array of metabolites through reactions such as hydroxylation, O-methylation, reduction, dehydrogenation, and glycosylation. nih.govnih.govnih.gov
Microorganism Selection and Strain Specificity in Bioconversion
The outcome of the biotransformation of 7-hydroxyflavanone is highly dependent on the specific microbial strain employed. Various fungi, particularly from the genera Aspergillus and Penicillium, have proven effective, each demonstrating unique catalytic capabilities. nih.govnih.gov
Initial screening studies involving numerous microorganisms have led to the selection of specific strains capable of efficiently metabolizing 7-hydroxyflavanone. nih.gov The specificity of the enzymatic systems within these microorganisms dictates the type and position of the chemical modification. For instance, while one strain might primarily catalyze hydroxylation, another may specialize in reducing the carbonyl group or introducing a methyl group. nih.govrjpbcs.com This strain-specific activity is fundamental to producing a desired derivative.
The following table summarizes the microorganisms and the primary products obtained from the biotransformation of 7-hydroxyflavanone.
| Microorganism | Product(s) | Reference |
|---|---|---|
| Penicillium chermesinum 113 | 7-methoxyflavanone (B1630992), 3',4'-dihydroxy-7-methoxyflavanone | nih.gov |
| Aspergillus niger KB | 2,4-cis-7-hydroxyflavan-4-ol | nih.gov |
| Aspergillus ochraceus 456 | 2,4-trans-5,7-dihydroxyflavan-4-ol | nih.gov |
| Aspergillus niger 13/5 | 7-hydroxyflavone | nih.gov |
| Cunninghamella blakesleeana ATCC 8688a | flavanone 7-sulfate, 7,4'-dihydroxyflavanone, 6,7-dihydroxyflavanone, 6-hydroxyflavanone (B191495) 7-sulfate, 7-hydroxyflavanone 6-sulfate | nih.govjst.go.jp |
| Mortierella zonata ATCC 13309 | flavanone 7-sulfate, 7,4'-dihydroxyflavanone, 4'-hydroxyflavanone (B191497) 7-sulfate, flavan-4-cis-ol 7-sulfate, 2',4'-dihydroxychalcone, 7,8-dihydroxyflavanone, 8-hydroxyflavanone 7-sulfate, 8-methoxy-7-hydroxyflavanone | nih.govjst.go.jp |
| Beauveria bassiana ATCC 7159 | flavanone 7-sulfate, 7,4'-dihydroxyflavanone, flavan-4-cis-ol 7-sulfate, flavanone 7-O-β-D-O-4-methoxyglucopyranoside, 8-hydroxyflavanone 7-O-β-D-O-4-methoxyglucopyranoside | nih.govjst.go.jp |
| Chaetomium cochlioides ATCC 10195 | flavanone 7-sulfate, 7,4'-dihydroxyflavanone, 2',4'-dihydroxychalcone, 7-hydroxy-4-cis-ol | nih.govjst.go.jp |
| Mucor ramannianus ATCC 9628 | 4'-hydroxyflavanone 7-sulfate, 4,2',4'-trihydroxychalcone, 7,3',4'-trihydroxyflavanone, 4'-hydroxyflavanone 7-O-α-L-rhamnopyranoside, 7,3',4'-trihydroxy-6-methoxyflavanone | nih.govjst.go.jp |
| Aspergillus alliaceus ATCC 10060 | 7,4'-dihydroxyflavanone, 4,2',4'-trihydroxychalcone, 7,8,4'-trihydroxyflavanone, 7-hydroxyflavanone 4'-sulfate | nih.govjst.go.jp |
| Rhizopus oryzae ATCC 11145 | flavanone 7-O-β-D-O-glucopyranoside | nih.govjst.go.jp |
Elucidation of Microbial Metabolic Pathways
Microorganisms employ a variety of enzymatic pathways to modify the 7-hydroxyflavanone molecule. These metabolic reactions result in a wide range of structurally diverse products.
O-methylation and Hydroxylation: The strain Penicillium chermesinum 113 demonstrates the ability to perform O-methylation at the 7-hydroxy position to yield 7-methoxyflavanone. nih.gov This same strain can also catalyze a subsequent hydroxylation on the B-ring at the C-3' and C-4' positions, resulting in 3',4'-dihydroxy-7-methoxyflavanone. nih.gov
Carbonyl Group Reduction: A common transformation is the reduction of the C-4 carbonyl group. Aspergillus niger KB reduces 7-hydroxyflavanone to 2,4-cis-7-hydroxyflavan-4-ol with high efficiency. nih.gov
Hydroxylation and Reduction: Some strains can perform multiple modifications simultaneously. Aspergillus ochraceus 456 hydroxylates the A-ring at the C-5 position while also reducing the carbonyl group, producing the novel compound 2,4-trans-5,7-dihydroxyflavan-4-ol. nih.govrjpbcs.com
Dehydrogenation: The formation of a double bond between C-2 and C-3 of the C-ring is another key metabolic reaction. Aspergillus niger 13/5 catalyzes the dehydrogenation of 7-hydroxyflavanone to produce 7-hydroxyflavone, achieving a nearly complete conversion of the substrate. nih.govresearchgate.net
Sulfation and Glycosylation: Phase II metabolic reactions such as sulfation and glycosylation are also observed. Cunninghamella blakesleeana and Mortierella zonata can produce sulfated metabolites. nih.govjst.go.jp Glycosylation, the attachment of a sugar moiety, is performed by fungi like Beauveria bassiana and Rhizopus oryzae, which can attach modified glucose or rhamnose units. nih.govjst.go.jpmdpi.com
C-Ring Cleavage: Some microorganisms can cleave the heterocyclic C-ring. For example, Mortierella zonata can transform 7-hydroxyflavanone into the chalcone derivative 2',4'-dihydroxychalcone. nih.govjst.go.jp
Structural Characterization of Biotransformed Products
The definitive identification of the metabolites produced through biotransformation relies on comprehensive structural analysis using modern spectroscopic techniques. The structures of the various derivatives of 7-hydroxyflavanone have been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). nih.govnih.govjst.go.jp
For example, the reduction of the carbonyl group in the transformation by Aspergillus niger KB was confirmed by the appearance of a new signal in the ¹H NMR spectrum for the H-4 proton at δ = 5.03 ppm and a significant upfield shift of the C-4 signal in the ¹³C NMR spectrum from δ = 193.1 ppm in the substrate to δ = 65.6 ppm in the product, 7-hydroxyflavan-4-ol. nih.gov The stereochemistry of this product (2,4-cis) was determined by comparing its NMR data and coupling constants with known flavan-4-ols. nih.gov
Similarly, the dehydrogenation product, 7-hydroxyflavone, formed by Aspergillus niger 13/5, was identified by the disappearance of the H-2 and H-3 signals of the flavanone structure in the ¹H NMR spectrum and the appearance of a new singlet for H-3 at δ = 6.86 ppm. nih.gov In the ¹³C NMR, the signals for C-2 and C-3 shifted significantly downfield, confirming the presence of a C-2/C-3 double bond. nih.gov
The positions of newly introduced hydroxyl or methoxy (B1213986) groups are also determined by detailed analysis of NMR data. For instance, the introduction of two hydroxyl groups at the C-3' and C-4' positions by P. chermesinum 113 was confirmed by the absence of the corresponding proton signals and the shifts in the carbon signals for C-3' and C-4' in the B-ring. nih.gov
The following table details some of the characterized biotransformation products of 7-hydroxyflavanone.
| Product Name | Producing Microorganism | Key Structural Modification | Reference |
|---|---|---|---|
| 7-methoxyflavanone | Penicillium chermesinum 113 | O-methylation at C-7 | nih.gov |
| 3',4'-dihydroxy-7-methoxyflavanone | Penicillium chermesinum 113 | O-methylation at C-7; Hydroxylation at C-3' & C-4' | nih.gov |
| 2,4-cis-7-hydroxyflavan-4-ol | Aspergillus niger KB | Carbonyl reduction at C-4 | nih.gov |
| 2,4-trans-5,7-dihydroxyflavan-4-ol | Aspergillus ochraceus 456 | Carbonyl reduction at C-4; Hydroxylation at C-5 | nih.gov |
| 7-hydroxyflavone | Aspergillus niger 13/5 | Dehydrogenation at C-2/C-3 | nih.gov |
| flavanone 7-sulfate | Cunninghamella blakesleeana, Beauveria bassiana, Mortierella zonata | Sulfation at C-7 | nih.govjst.go.jp |
| 7,4'-dihydroxyflavanone | Cunninghamella blakesleeana, Aspergillus alliaceus | Hydroxylation at C-4' | nih.govjst.go.jp |
| flavanone 7-O-β-D-O-glucopyranoside | Rhizopus oryzae ATCC 11145 | Glycosylation at C-7 | nih.govjst.go.jp |
Advanced Analytical Techniques for 7 Hydroxyflavanone and Its Derivatives
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantification and investigation of the photophysical properties of 7-hydroxyflavanone (B191499). The electronic absorption spectra of 7-hydroxyflavanone are influenced by the solvent environment, a phenomenon known as solvatochromism. mdpi.com Studies have shown that the absorption bands of 7-hydroxyflavanone exhibit shifts in response to solvent polarity and hydrogen bonding capabilities. mdpi.comresearchgate.net
In a systematic study, the UV-Vis absorption spectra of 7-hydroxyflavanone were recorded in various neat solvents. mdpi.com For instance, in 1,4-dioxane, the main absorption band (Band I) is located at 300.0 nm. mdpi.com This band experiences a bathochromic (red) shift as the solvent's polarity and hydrogen bond accepting ability increase. mdpi.com In dimethyl sulfoxide (B87167) (DMSO), a solvent with a high polarity/polarizability and hydrogen bond accepting character, this band is shifted to 308.1 nm. mdpi.com In polar protic solvents like methanol (B129727) and ethanol, Band I is observed between 308.4 nm and 310.1 nm. mdpi.com The absorption peaks in the range of 240-300 nm are generally attributed to π-π* transitions. researchgate.net A comparison of the experimental and calculated absorption wavelengths in acetonitrile (B52724) and methanol highlights the influence of the solvent on the electronic transitions. researchgate.net
The photophysical properties of 7-hydroxyflavanone have also been explored using fluorescence spectroscopy. nih.gov When incorporated into MCM-41 silica (B1680970) nanoparticles, 7-hydroxyflavanone exhibits fluorescence. nih.gov Exposure to UV light can lead to changes in its emission properties. For example, in an acetonitrile solution, UV exposure can cause an increase in emission at approximately 375 nm. nih.gov
Table 1: UV-Vis Absorption Maxima (λmax) of 7-Hydroxyflavanone in Various Solvents mdpi.com
| Solvent | λmax (nm) |
| 1,4-Dioxane | 300.0 |
| Acetonitrile | 301.5 |
| Dimethyl Sulfoxide (DMSO) | 308.1 |
| Methanol | 308.4 |
This table presents the maximum absorption wavelength (λmax) for Band I of 7-hydroxyflavanone in different solvents, demonstrating the solvatochromic effect.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of 7-hydroxyflavanone and its derivatives. This method provides highly accurate mass measurements, which are crucial for confirming molecular formulas and identifying unknown metabolites. mdpi.commdpi.com
In studies involving the microbial transformation of 7-hydroxyflavanone, HRMS with electrospray ionization (ESI) has been used to identify various metabolites. nih.gov For example, the structure of newly formed products like 7-methoxyflavanone (B1630992) was confirmed using techniques including high-resolution ESI-MS. nih.gov A systematic study on the fragmentation of various flavonoids, including 7-hydroxyflavanone, was conducted using high-resolution accurate mass ESI tandem mass spectrometry (MS/MS) on an Orbitrap mass spectrometer. mdpi.com This type of analysis helps in understanding the fragmentation pathways and provides a basis for the structural elucidation of flavonoid isomers. mdpi.com
The molecular weight of 7-hydroxyflavanone is 240.25 g/mol , corresponding to the molecular formula C₁₅H₁₂O₃. sigmaaldrich.com HRMS can confirm this with a high degree of accuracy. For instance, in the positive ion mode, the precursor ion would be [M+H]⁺. nih.gov The accurate mass data obtained from HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Table 2: Key Mass Spectrometry Data for 7-Hydroxyflavanone
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | sigmaaldrich.com |
| Molecular Weight | 240.25 | sigmaaldrich.com |
| Precursor Ion (Positive Mode) | [M+H]⁺ | nih.gov |
| Precursor m/z | 241.08 | nih.gov |
This table summarizes the fundamental mass spectrometry information for 7-hydroxyflavanone.
Chiral Separation and Enantiomeric Purity Assessment
7-Hydroxyflavanone possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (2R)-7-hydroxyflavanone and (2S)-7-hydroxyflavanone. uva.es The separation and assessment of the enantiomeric purity of these stereoisomers are critical, as different enantiomers can exhibit distinct biological activities. lookchem.com
Various chromatographic techniques have been successfully employed for the chiral separation of 7-hydroxyflavanone. Supercritical fluid chromatography (SFC) has proven effective for separating a mixture of ten flavanones, including the enantiomers of 7-hydroxyflavanone. uva.esnih.gov Using a Chiralpak AD column, the baseline separation of ten pairs of flavanone (B1672756) enantiomers was achieved. uva.esnih.gov For 7-hydroxyflavanone, it was tentatively concluded that the first eluting enantiomer had the 2R configuration and the second had the 2S configuration under the specified SFC conditions. uva.es
Nano-liquid chromatography (nano-LC) using polysaccharide-based chiral stationary phases is another powerful method for the stereoisomeric separation of flavonoids like 7-hydroxyflavanone. sigmaaldrich.comlookchem.com A study utilizing a phenyl-carbamate-propyl-beta-cyclodextrin stationary phase in nano-LC investigated the enantioseparation of several flavanones. cnr.it While baseline resolution was achieved for many of the studied flavonoids in reversed-phase mode, the resolution of 7-hydroxyflavanone was not achieved with 100% methanol as the mobile phase in polar organic mode. cnr.it
The development of validated analytical methods, such as RP-UHPLC-ESI-MS/MS, allows for the chiral separation and quantification of flavanone enantiomers in various samples. researchgate.net These methods are crucial for determining the enantiomeric ratios and assessing the enantiomeric purity of 7-hydroxyflavanone in natural products and synthetic mixtures.
Table 3: Chromatographic Systems for Chiral Separation of 7-Hydroxyflavanone
| Technique | Chiral Stationary Phase | Elution Mode/Mobile Phase | Outcome for 7-Hydroxyflavanone |
| Supercritical Fluid Chromatography (SFC) | Chiralpak AD | Gradient elution with ethanol/methanol mixture containing trifluoroacetic acid. nih.gov | Successful enantiomeric separation. uva.esnih.gov |
| Nano-Liquid Chromatography (nano-LC) | Phenyl-carbamate-propyl-beta-cyclodextrin | Polar organic mode (100% Methanol). cnr.it | Resolution not achieved. cnr.it |
This table outlines different chromatographic approaches used for the chiral separation of 7-hydroxyflavanone enantiomers and their reported effectiveness.
Mechanistic Investigations of 7 Hydroxyflavanone S Biological Activities
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant capacity of (2R)-7-hydroxyflavanone is a cornerstone of its protective effects at the cellular level. It engages in multiple mechanisms to counteract oxidative damage, from direct interaction with reactive species to modulating the body's innate antioxidant systems.
Modulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
This compound has demonstrated the ability to directly modulate the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause significant damage to cell structures. openaccesspub.orgsemanticscholar.org Studies have shown that 7-hydroxyflavone (B191518) can reduce the production of ROS induced by toxins. medchemexpress.com For instance, in rat renal proximal tubule cells, 20 μM of 7-hydroxyflavone was found to inhibit nicotine-induced ROS production. medchemexpress.comnih.gov This compound participates in processes that generate the superoxide (B77818) radical anion, a type of ROS. researchgate.net By controlling the levels of these damaging molecules, 7-hydroxyflavanone (B191499) helps to mitigate cellular injury. nih.gov
Interaction with Cellular Antioxidant Defense Systems (e.g., Nrf2/NQO1/HO-1 Pathway)
A significant mechanism of this compound's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. nih.govnih.govmdpi.com Under normal conditions, Nrf2 is kept inactive by the Keap1 protein. scirp.org However, in the presence of oxidative stress or activators like 7-hydroxyflavone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govscirp.org
This activation leads to the upregulation of several protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). mdpi.comjohnshopkins.edunih.govfrontiersin.org The induction of HO-1 is a critical component of the cellular defense against oxidative stress. researchgate.netmdpi.com Research has specifically shown that 7-hydroxyflavone protects renal cells from nicotine-associated cytotoxicity via the ERK/Nrf2/HO-1 pathway. medchemexpress.comnih.govnih.gov This indicates that 7-hydroxyflavanone does not just scavenge free radicals directly but also enhances the cell's own machinery to combat oxidative damage.
Anti-inflammatory Mechanisms
This compound also exhibits potent anti-inflammatory effects by targeting key mediators and signaling pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6)
Inflammation is characterized by the production of various pro-inflammatory mediators. Studies have shown that 7-hydroxyflavone can effectively inhibit the production of several of these key molecules. In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, 7-hydroxyflavone dose-dependently reduced the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govconsensus.appresearchgate.net This inhibition occurs through the downregulation of the mRNA expression of the enzymes and cytokines responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov High levels of cytokines like TNF-α and IL-6 are associated with chronic inflammatory diseases, making their inhibition a key therapeutic target. mdpi.comvub.be PGE2 and NO are also significant mediators in the acute inflammatory response. researchgate.netmedchemexpress.comnih.gov
| Mediator | Effect of 7-Hydroxyflavone | Mechanism | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Dose-dependent reduction | Downregulation of iNOS mRNA expression | nih.gov |
| Prostaglandin E2 (PGE2) | Dose-dependent reduction | Downregulation of COX-2 mRNA expression | nih.govresearchmap.jp |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent reduction | Downregulation of TNF-α mRNA expression | nih.gov |
| Interleukin-6 (IL-6) | Dose-dependent reduction | Downregulation of IL-6 mRNA expression | nih.gov |
Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK/ERK/p38/JNK)
The production of pro-inflammatory mediators is largely controlled by upstream signaling pathways. This compound exerts its anti-inflammatory effects by modulating these critical pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. medchemexpress.com
The NF-κB signaling pathway is a central regulator of inflammation. globalsciencebooks.infosemanticscholar.orgxjtu.edu.cn In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. globalsciencebooks.info Flavonoids are known to inhibit this pathway. semanticscholar.org
The MAPK family, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), also plays a crucial role in regulating inflammation. nih.gov These kinases can activate transcription factors like NF-κB and are involved in the production of inflammatory cytokines. nih.gov Research indicates that 7-hydroxyflavone ameliorates ischemia/reperfusion injury in rat models through the MAPK/NF-κB signaling pathway, suggesting its ability to interfere with these core inflammatory cascades. medchemexpress.com
| Pathway | Key Proteins | Effect of 7-Hydroxyflavanone | Reference |
|---|---|---|---|
| NF-κB Signaling | NF-κB, IκBα, p65 | Inhibition of activation and nuclear translocation | medchemexpress.comnih.gov |
| MAPK Signaling | ERK, p38, JNK | Inhibition of phosphorylation/activation | medchemexpress.comnih.gov |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions
The inflammatory process is intricately linked to the arachidonic acid cascade, which is primarily mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These pathways lead to the production of proinflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net A therapeutic strategy gaining significant interest is the dual inhibition of both COX-2 and 5-LOX, which may offer a potent anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors. nih.govnih.gov
Flavonoids, the class of polyphenolic compounds to which 7-hydroxyflavanone belongs, have been identified as potential dual inhibitors of these enzymes. d-nb.inforesearchgate.net These compounds can modulate the inflammatory cascade by targeting multiple points. For instance, flavonoids are noted for their antioxidant properties, which can regulate the oxidative generation of arachidonic acid from phospholipids, thereby reducing the substrate available for both COX and LOX enzymes. nih.gov
Studies involving various flavonoid structures have demonstrated their ability to selectively inhibit COX-2 over COX-1 while also inhibiting the 5-LOX enzyme. d-nb.inforesearchgate.net Molecular docking studies have revealed that flavonoids can fit into the catalytic active sites of both COX-2 and 5-LOX, establishing key interactions with amino acid residues that lead to enzyme inhibition. d-nb.info This concurrent inhibition of both pathways is considered a valuable strategy for developing anti-inflammatory agents with fewer gastrointestinal and cardiovascular side effects. nih.govd-nb.info
Anticancer and Antiproliferative Mechanisms in Cellular Models
This compound, also referred to as 7-hydroxyflavone in some literature, has demonstrated significant anticancer and antiproliferative properties in various cellular models. Its mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and modulation of key signaling pathways that govern cell growth and survival.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Apoptosis is a crucial mechanism of programmed cell death that eliminates cancerous cells. It can be initiated through two primary pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. researchgate.netmdpi.com Flavonoids have been shown to trigger apoptosis through both of these cascades. researchgate.net
The extrinsic pathway is activated by the binding of death ligands (like TNF-α or FasL) to receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and subsequent activation of initiator caspase-8, which in turn activates executioner caspase-3. mdpi.comyoutube.com The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins. nih.gov This leads to the release of cytochrome c from the mitochondria, which forms an apoptosome with Apaf-1 and caspase-9, ultimately activating caspase-3. researchgate.net
Research on 7-hydroxyflavanone and its derivatives demonstrates their ability to engage these apoptotic mechanisms. Studies on related compounds like 7,8-dihydroxyflavone (B1666355) show an induction of apoptosis associated with the upregulation of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway. The subsequent activation of cleaved caspase-3 confirms the execution phase of apoptosis. nih.govnih.gov In HeLa cervical cancer cells, 7-hydroxyflavanone has been directly shown to induce apoptosis, with significant increases in apoptotic cell populations observed following treatment. nih.gov
Cell Cycle Arrest Induction (e.g., G0/G1, G2/M Phases)
A fundamental strategy of many anticancer agents is to halt the cell cycle, preventing cancer cells from dividing and proliferating. Flavonoids are known to perturb cell cycle progression, inducing arrest at the G1 or G2/M checkpoints. nih.gov
Specifically, 7-hydroxyflavanone has been shown to induce cell cycle arrest in human cervical cancer HeLa cells, leading to an accumulation of cells in the G0/G1 phase. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. In contrast, other isomers such as 2'-OH flavanone (B1672756) have been observed to cause cell cycle arrest at the G2/M phase in A549 human lung cancer cells. nih.gov This indicates that subtle structural differences in the flavanone core can influence the specific phase of the cell cycle that is targeted. The induction of G2/M arrest is often associated with decreased levels of key regulatory proteins like cyclin-dependent kinase 1 (CDK1) and cyclin B. frontiersin.org
| Compound | Cell Line | Effect on Cell Cycle |
| 7-Hydroxyflavanone | HeLa (Cervical Cancer) | Arrest at G0/G1 phase nih.gov |
| 2'-OH Flavanone | A549 (Lung Cancer) | Accumulation in G2/M phase nih.gov |
Inhibition of Cell Proliferation and Angiogenesis
Consistent with its ability to induce apoptosis and cell cycle arrest, 7-hydroxyflavanone effectively inhibits the proliferation of cancer cells. In vitro studies have demonstrated that it significantly inhibits the growth of human cervical cancer (HeLa) and breast cancer (MDA-MB-231) cells in a dose- and time-dependent manner. nih.govnih.gov The potency of this inhibition is often quantified by the IC50 value, which represents the concentration required to inhibit cell growth by 50%. For instance, the IC50 value for 7-hydroxyflavanone in HeLa cells was determined to be 32.1 µM after 72 hours of treatment. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Flavonoids as a class are recognized as potent inhibitors of angiogenesis. mdpi.com They can interfere with multiple steps in the angiogenic process, including the proliferation and migration of endothelial cells. nih.gov The anti-angiogenic effects of flavonoids are often attributed to their ability to interfere with key signaling cascades, such as the Vascular Endothelial Growth Factor (VEGF) pathway. mdpi.comnih.gov By inhibiting the VEGF/VEGFR-2 signaling pathway, these compounds can block the downstream signals that promote the growth of new blood vessels into the tumor mass. nih.gov
Modulation of Oncogenic Signaling Pathways (e.g., STAT3, PI3K/Akt/CDK1, Wnt/β-catenin)
The anticancer effects of 7-hydroxyflavanone are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and Wnt/β-catenin pathways are two such cascades that play central roles in cell survival, proliferation, and differentiation. nih.gov
The PI3K/Akt pathway is a major survival pathway that, when activated, promotes cell growth and suppresses apoptosis. nih.gov Studies on flavonoid compounds have shown they can inhibit this pathway, leading to decreased cell survival. For example, related compounds have been found to suppress levels of phosphorylated Akt (p-Akt), the active form of the protein. mdpi.com
The Wnt/β-catenin signaling pathway is also crucial for cell proliferation. nih.gov Aberrant activation of this pathway is a hallmark of many cancers. Flavonoids have been shown to suppress Wnt/β-catenin signaling, leading to reduced proliferation. mdpi.com For instance, the flavone (B191248) wogonoside (B1683319) has been found to enhance the degradation of β-catenin, a key effector of the pathway. mdpi.com The modulation of these pathways often involves a complex interplay; for instance, the PI3K/Akt pathway can interact with and influence the Wnt pathway. nih.gov
Regulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., Bcl-2, caspase-3, PARP-1, p21, PCNA)
The commitment of a cell to apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. 7-hydroxyflavanone has been shown to shift this balance in favor of cell death by modulating the expression of key regulatory proteins. nih.govnih.gov
In HeLa cells, 7-hydroxyflavanone treatment leads to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP)-1. nih.gov Caspase-3 is a primary executioner caspase, and its activation is a central event in apoptosis. researchgate.net PARP-1 is a DNA repair enzyme that is cleaved by caspase-3 during apoptosis, and this cleavage is considered a hallmark of the process. researchgate.net
Furthermore, 7-hydroxyflavanone influences the expression of proteins involved in cell cycle regulation and DNA replication. It induces the expression of p21, a potent cyclin-dependent kinase inhibitor that can enforce cell cycle arrest, and down-regulates Proliferating Cell Nuclear Antigen (PCNA), an essential factor for DNA replication and repair. nih.govmdpi.com A key target of 7-hydroxyflavanone is the anti-apoptotic protein Bcl-2. nih.gov By inhibiting the function of Bcl-2, 7-hydroxyflavanone promotes the mitochondrial (intrinsic) pathway of apoptosis. nih.gov
| Protein Target | Effect of 7-Hydroxyflavanone | Functional Consequence | Cell Line |
| Bcl-2 | Inhibition/Downregulation nih.gov | Promotes Apoptosis (Intrinsic Pathway) | Cancer Cells |
| Caspase-3 | Cleavage/Activation nih.gov | Executes Apoptosis | HeLa |
| PARP-1 | Cleavage nih.gov | Hallmarks Apoptosis | HeLa |
| p21 | Induction/Upregulation nih.gov | Induces Cell Cycle Arrest | HeLa |
| PCNA | Downregulation nih.gov | Inhibits Proliferation/DNA Replication | HeLa |
Inhibition of Proteasome Activity
This compound, hereafter referred to as 7-hydroxyflavanone (7H), has been identified as an inhibitor of the ubiquitin-proteasome system, a critical pathway for protein degradation that regulates numerous cellular processes. Specifically, 7-hydroxyflavanone demonstrates inhibitory properties against the 20S proteasome, which is the catalytic core of the larger 26S proteasome complex. nih.govresearchgate.net
Research involving methanolic extracts from the medicinal plant Spatholobus suberectus identified several bioactive compounds, including 7-hydroxyflavanone, that exhibit significant inhibitory activity on the human 20S proteasome. encyclopedia.pub Studies on purified 20S proteasome confirmed that 7-hydroxyflavanone exerts a dose-dependent inhibitory effect. nih.gov This inhibitory action is considered a key mechanism for the anti-cancer activities associated with proteasome inhibitors, which can lead to the induction of apoptosis in cancer cells. encyclopedia.pubnih.gov The potential of 7-hydroxyflavanone as a proteasome inhibitor has also prompted investigations into its utility as a cardioprotective agent, as proteasome inhibition has been shown to alleviate certain forms of cardiomyopathy. nih.govresearchgate.net
Impact on Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer metastasis. While various flavonoids are being investigated for their ability to modulate EMT, specific mechanistic studies detailing the impact of 7-hydroxyflavanone on this process are not extensively documented in the current body of research. Studies on other hydroxyflavanones, such as 2'-hydroxyflavanone (B191500), have shown inhibition of EMT through the depletion of mesenchymal markers like fibronectin and vimentin (B1176767) and an increase in the epithelial marker E-cadherin. mdpi.com However, direct evidence and mechanistic pathways for 7-hydroxyflavanone's role in EMT remain an area for future investigation.
Antimicrobial and Antifungal Activities
7-hydroxyflavanone has demonstrated notable antibacterial activity against the significant respiratory pathogen Streptococcus pneumoniae. This activity has been observed in both in vitro and in vivo preclinical models. conicet.gov.arnih.gov
In vitro studies have determined the minimum inhibitory concentration (MIC) of 7-hydroxyflavanone against various clinical isolates and serotypes of S. pneumoniae. The MIC values were found to range from 50 to 500 µg/mL, indicating sensitivity of the bacterium to the compound. conicet.gov.ar
The efficacy of 7-hydroxyflavanone has been further substantiated in an in vivo mouse model of S. pneumoniae infection. conicet.gov.arnih.gov Oral administration of 7-hydroxyflavanone to infected mice resulted in a significant reduction in the number of viable S. pneumoniae bacteria in the lungs compared to untreated controls. conicet.gov.arnih.gov These findings suggest that 7-hydroxyflavanone, a major flavonoid isolated from the plant Zuccagnia punctata, could be a valuable compound for the development of new treatments for respiratory infections. conicet.gov.ar
In Vitro Antibacterial Activity of 7-Hydroxyflavanone Against S. pneumoniae
| Bacterial Strain/Serotype | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| S. pneumoniae (Clinical Isolates) | 50 - 500 | conicet.gov.ar |
| S. pneumoniae | 1000 | nih.gov |
7-hydroxyflavanone also possesses antifungal properties against a range of fungal pathogens. dovepress.com Research has demonstrated its potential against Cladosporium herbarum and Penicillium glabrum. nih.gov The proposed mechanism of its antifungal action involves the disruption of fungal cell integrity and metabolism. It is suggested that 7-hydroxyflavanone may cause the expansion and swelling of fungal mycelia by counteracting the production of ergosterol, a vital component of the fungal cell membrane, and by interfering with the synthesis of essential macromolecules. nih.gov
Furthermore, extracts containing 7-hydroxyflavanone as a key constituent have shown inhibitory effects on the planktonic cells of various Candida species, which are common opportunistic human pathogens. nih.gov
Neurobiological and Pain Modulation Mechanisms
7-hydroxyflavanone has been shown to possess significant anti-nociceptive, anti-inflammatory, and anti-neuropathic properties in several preclinical pain models. nih.gov Its mechanisms of action are multifactorial, targeting key inflammatory and signaling pathways involved in pain perception.
In models of chemotherapy-induced neuropathic pain, 7-hydroxyflavanone dose-dependently attenuated mechanical and cold allodynia, as well as hyperalgesia, without inducing deficits in motor coordination. nih.gov The underlying mechanism for this effect involves the inhibition of inflammatory mediators. 7-hydroxyflavanone causes a concentration-dependent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov It also decreases the expression of several pro-inflammatory cytokines and transcription factors, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB). nih.gov Computational studies support these findings, showing effective interaction of 7-hydroxyflavanone with the binding sites of NF-κB, COX-2, and 5-LOX. nih.gov Other research has also noted its inhibitory effect on the COX-1 enzyme. nih.gov
Mechanisms of Analgesic Action of 7-Hydroxyflavanone
| Molecular Target/Pathway | Effect | Associated Pain Model | Reference |
|---|---|---|---|
| COX-2 | Inhibition | Chemotherapy-Induced Neuropathic Pain | nih.gov |
| 5-LOX | Inhibition | Chemotherapy-Induced Neuropathic Pain | nih.gov |
| NF-κB | Decreased Expression/Inhibition | Chemotherapy-Induced Neuropathic Pain | nih.gov |
| TNF-α, IL-6, IL-1β | Decreased Expression | Chemotherapy-Induced Neuropathic Pain | nih.gov |
| COX-1 | Inhibition | Inflammatory Pain | nih.gov |
Anti-neuropathic Properties and Underlying Pathways
This compound, also referred to as 7-hydroxyflavone (7HF), has demonstrated significant potential in mitigating neuropathic pain, particularly that induced by chemotherapy agents like vincristine (B1662923) and paclitaxel. nih.gov Research indicates that its anti-neuropathic effects are rooted in its ability to target and suppress key inflammatory pathways. nih.govdntb.gov.ua The compound has been shown to dose-dependently attenuate mechanical and cold allodynia, as well as hyperalgesia, without inducing motor coordination deficits. nih.gov
The underlying mechanism for these properties involves the downregulation of several pro-inflammatory mediators in the spinal cord. nih.gov Studies have confirmed that 7HF administration leads to a decrease in the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB). nih.gov By inhibiting these inflammatory molecules, 7HF helps to alleviate the neuroinflammation that is a key contributor to the development and maintenance of neuropathic pain. nih.govpnrjournal.com Computational studies further support these findings, showing effective interaction between 7HF and the binding sites of NF-κB and COX-2, confirming its inhibitory activity. nih.gov
| Pathway Component | Action of this compound | Reference |
| NF-κB | Inhibition / Decreased Expression | nih.gov |
| COX-2 | Inhibition / Decreased Expression | nih.gov |
| 5-LOX | Inhibition | nih.gov |
| TNF-α | Decreased Expression | nih.gov |
| IL-6 | Decreased Expression | nih.gov |
| IL-1β | Decreased Expression | nih.gov |
Involvement of Opioidergic and GABAergic Systems
The interaction between the opioidergic and GABAergic systems is crucial in modulating pain and reward pathways in the brain. nih.govresearchgate.net While some flavonoids exert their anti-nociceptive effects through these systems, the direct role of these pathways in the action of this compound is less defined. For instance, the related compound 2-hydroxyflavanone (B13135356) has shown analgesic effects that are antagonized by naloxone (B1662785) (an opioid receptor antagonist) and pentylenetetrazol, indicating an involvement of both opioidergic and GABAergic mechanisms. semanticscholar.orgnih.govresearchgate.net
For this compound specifically, its anti-nociceptive and anti-inflammatory properties have been evaluated through various models, including naloxone antagonistic tests, to probe for opioid system involvement. nih.gov However, the primary mechanism highlighted in current research for its anti-neuropathic pain activity is the suppression of inflammatory mediators rather than direct interaction with opioid or GABA receptors. nih.govdntb.gov.ua The expression of opioid receptors on GABAergic interneuron membranes is very high, creating a significant functional interaction between the two systems that modulate neurocircuitry. nih.gov While the potential for this compound to interact with these systems cannot be entirely ruled out, its potent anti-inflammatory action appears to be the principal driver of its analgesic effects observed in studies so far. nih.gov
Neuroprotective Potential against Oxidative Stress-Induced Damage
Flavonoids are widely recognized for their neuroprotective capabilities, which include protecting neurons from injury induced by neurotoxins and oxidative stress. nih.govresearchgate.netherts.ac.uk this compound contributes to this effect by bolstering cellular antioxidant defenses. Although it may have low direct radical-scavenging activity, its protective action is significant. researchgate.net It exerts an indirect antioxidant effect by transcriptionally inducing genes with antioxidant properties. researchgate.net
This mechanism is clearly demonstrated in its ability to protect renal cells from nicotine-induced cytotoxicity and oxidative stress, a model that provides insight into its potential for protecting other cell types, including neurons. nih.govnih.govresearchgate.net this compound activates the ERK/Nrf2/HO-1 signaling pathway. nih.govnih.govresearchgate.netmedchemexpress.com This pathway plays a critical role in the cellular defense against oxidative damage. The activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) leads to the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1), which in turn helps to mitigate oxidative stress and protect the cell from damage. nih.govnih.gov By modulating these critical kinase signaling cascades, this compound can inhibit apoptosis and promote neuronal survival. nih.gov
Other Investigated Biological Activities
Anti-mutagenic Properties
Flavonoids as a class have been investigated for their anti-mutagenic properties. mdpi.com Studies on a wide range of flavonoids have shown that their chemical structure plays a crucial role in their ability to counteract the effects of mutagens, such as those found in cooked food. nih.gov Research indicates that a carbonyl function at the C-4 position of the flavane nucleus is important for this activity. nih.gov
However, the potency of this anti-mutagenic effect is highly dependent on the specific substitutions on the flavonoid skeleton. For flavanones, increasing polarity through the addition of hydroxyl groups has been found to reduce anti-mutagenic potency compared to the parent flavanone compound. nih.gov This suggests that while this compound may possess some anti-mutagenic activity, it is likely less potent than the unsubstituted flavanone. nih.gov The related compound 2'-hydroxyflavanone is noted to have anti-mutagenic activities. researchgate.net
Modulation of Platelet Aggregation
This compound has been shown to be an effective modulator of platelet function. nih.gov Platelets play a key role in thrombosis, and their aggregation is a critical step in this process. nih.gov This aggregation is often mediated by molecules like adenosine (B11128) diphosphate (B83284) (ADP) and thromboxane (B8750289) A₂ (TxA₂). nih.gov
Research has demonstrated that this compound can significantly inhibit human platelet aggregation. nih.gov Specifically, at a concentration of 100 μM, it was found to inhibit platelet aggregation induced by U46619, a thromboxane A₂ analog. nih.gov The ability of flavonoids to interfere with platelet signaling pathways, such as by inhibiting enzymes like cyclooxygenase (COX), contributes to their anti-aggregatory effects. srce.hrmdpi.com This activity suggests a potential role for this compound in contexts where modulation of platelet activity is beneficial. nih.govresearchgate.net
| Inducer | This compound Concentration | Effect | Reference |
| U46619 (TxA₂ analog) | 100 μM | Significant inhibition of platelet aggregation | nih.gov |
Renal Protective Mechanisms (e.g., against nicotine-induced cytotoxicity)
This compound exhibits significant protective effects on renal cells, particularly against cytotoxicity induced by toxins such as nicotine. nih.govnih.govresearchgate.net Nicotine is known to increase renal oxidative stress, which is a key factor in the pathogenesis of kidney injury. nih.govnih.gov
This compound effectively protects rat renal proximal tubule cells from nicotine-associated cell death. nih.govmedchemexpress.com The protective mechanism is distinct from that of other hydroxyflavone isomers and is specifically mediated through the activation of the ERK/Nrf2/HO-1 pathway. researchgate.netnih.govnih.govresearchgate.net By activating this signaling cascade, this compound boosts the expression of the antioxidant enzyme Heme oxygenase-1 (HO-1), which combats the nicotine-induced production of reactive oxygen species (ROS) and prevents subsequent cellular injury. researchgate.netnih.govresearchgate.net
| Toxin | Cell Type | Protective Pathway Activated by this compound | Key Mediators | Reference |
| Nicotine | Rat Renal Proximal Tubule Cells (NRK52E) | ERK/Nrf2/HO-1 Pathway | ERK, Nrf2, HO-1 | nih.govnih.govresearchgate.netmedchemexpress.com |
Modulation of Cellular Metabolism and Enzyme Activities (e.g., PKM2, PDE1)
The metabolic landscape of a cell is a critical determinant of its function and fate, and enzymes are key regulators of these processes. The influence of 7-hydroxyflavanone on specific enzymes involved in cellular metabolism has been a subject of investigation.
Pyruvate Kinase M2 (PKM2): Pyruvate kinase M2 is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. Its activity is crucial for cellular energy production and the synthesis of macromolecules, particularly in proliferating cells. Research has shown that 7-hydroxyflavanone acts as an inhibitor of PKM2. medchemexpress.comnih.gov A study investigating the effects of various flavones on human PKM2 determined that 7-hydroxyflavone effectively inhibited the enzyme with a half-maximal inhibitory concentration (IC₅₀) of 2.12 μM. medchemexpress.comnih.gov The kinetic analysis from this study indicated that the compound functions as a noncompetitive inhibitor with respect to the substrate phosphoenolpyruvate. nih.gov This inhibitory action on a pivotal metabolic enzyme suggests a significant mechanism by which 7-hydroxyflavanone can modulate cellular metabolism.
| Enzyme Target | Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyruvate Kinase M2 (PKM2) | Inhibition | 2.12 | medchemexpress.comnih.gov |
Phosphodiesterase 1 (PDE1): Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP. While various flavonoids have been investigated for their PDE inhibitory potential, specific studies detailing the direct inhibitory activity of 7-hydroxyflavanone on PDE1 are not extensively available in the current body of literature. Research on other flavones, such as 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, has demonstrated potent PDE1 inhibition, but this cannot be directly extrapolated to 7-hydroxyflavanone. nih.govresearchgate.netnih.gov Therefore, the modulatory effect of 7-hydroxyflavanone on PDE1 activity remains an area for future investigation.
Interaction with Nuclear Receptors (e.g., NR4A1)
Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding. The orphan nuclear receptor 4A1 (NR4A1, also known as Nur77) has been identified as a target for various flavonoid compounds.
A comprehensive study investigated the interactions of a panel of hydroxyflavones with the ligand-binding domain (LBD) of NR4A1. nih.govnih.gov This research utilized two distinct biophysical assays—a direct-binding fluorescence assay and isothermal titration calorimetry (ITC)—to determine the binding affinity (expressed as the dissociation constant, KD) of these compounds to the NR4A1 LBD. nih.govnih.gov The results demonstrated that 7-hydroxyflavone does bind to NR4A1, although the affinity varied between the two measurement techniques. nih.govresearchgate.net The fluorescence assay reported a KD value of 14.1 μM, while the ITC assay indicated a KD of 10.6 μM. nih.gov This direct interaction with a nuclear receptor suggests a plausible mechanism for influencing gene transcription and cellular function.
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective therapeutic agents is a global health priority. Flavonoids have been identified as a promising class of natural products with potential antiprotozoal activity.
The in vitro activity of 7-hydroxyflavone has been evaluated against Leishmania donovani, the species responsible for visceral leishmaniasis. A study that screened a large set of flavonoids found that 7-hydroxyflavone exhibited activity against the clinically relevant amastigote form of the parasite. nih.gov The reported IC₅₀ value was 4.1 µg/mL. nih.gov This finding indicates that 7-hydroxyflavone possesses leishmanicidal properties and could serve as a basis for the development of new antileishmanial drugs.
| Parasite Species | Parasite Stage | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Leishmania donovani | Amastigote | 4.1 | nih.gov |
Preclinical Pharmacokinetic and Metabolic Research of 7 Hydroxyflavanone
Absorption and Distribution Studies in Animal Models
While comprehensive distribution data for 7-hydroxyflavanone (B191499) is not extensively detailed in the available literature, studies on its absorption in animal models, particularly rats, indicate that the compound is rapidly and extensively absorbed following oral administration. Research has shown that after oral ingestion, the parent form of 7-hydroxyflavanone is often not detected in serum. nih.gov Instead, its conjugated metabolites, such as sulfates and glucuronides, are found, suggesting a rapid and thorough first-pass metabolism that occurs concurrently with absorption. nih.gov
This pattern is consistent with findings for structurally similar flavonoids. For instance, a pharmacokinetic study of 2'-hydroxyflavanone (B191500) in mice reported a very short time to reach maximum plasma concentration (Tmax) of just 5 minutes, which is indicative of very rapid absorption. nih.govfrontiersin.orgnih.govresearchgate.net The rapid appearance of metabolites over the parent compound in circulation points to significant biotransformation in the gut wall or liver immediately following absorption.
Metabolism Pathways of 7-Hydroxyflavanone
Metabolism is a critical process that transforms xenobiotics like 7-hydroxyflavanone into forms that can be more easily eliminated from the body. This biotransformation occurs through various enzymatic pathways, primarily in the liver, but also through the action of microorganisms.
The liver is the primary site of drug metabolism, where enzymes located in the endoplasmic reticulum of hepatocytes, known as hepatic microsomal enzymes, play a crucial role. gpnotebook.com The cytochrome P450 (CYP450) superfamily of enzymes is a key component of this system, responsible for catalyzing the oxidation of a wide array of substances. gpnotebook.comnih.govufl.edu
Research has identified specific CYP450 isoenzymes involved in the metabolism of flavanones. Studies using human liver microsomes have shown that CYP2A6 is a major enzyme involved in the oxidation of flavone (B191248) and its hydroxylated derivatives. nih.gov Further investigations have explored the metabolism of various hydroxyflavanones, including 7-hydroxyflavanone, by different recombinant CYP2A6 enzyme variants, confirming the role of this enzyme in their biotransformation. researchgate.net These Phase I reactions, primarily hydroxylations, introduce or expose functional groups on the flavanone (B1672756) structure, preparing it for subsequent conjugation reactions. fiveable.me
Microorganisms are capable of extensive and varied biotransformations of flavonoids. Numerous studies have demonstrated that various fungal strains can metabolize 7-hydroxyflavanone into a wide array of derivatives through reactions like hydroxylation, sulfation, methylation, and glycosylation. nih.govnih.govjst.go.jpresearchgate.net
For example, Cunninghamella blakesleeana has been shown to produce metabolites such as flavanone 7-sulfate, 7,4'-dihydroxyflavanone, and 6,7-dihydroxyflavanone. nih.govjst.go.jp Strains of the genus Aspergillus and the species Penicillium chermesinum have been used to generate products of O-methylation, hydroxylation, and reduction of the carbonyl group. nih.govresearchgate.net These microbial transformation studies serve as valuable models for predicting potential mammalian metabolites and for generating novel compounds.
Below is a summary of metabolites produced by various microbial cultures:
| Microorganism | Metabolites Produced from 7-Hydroxyflavanone | Reference |
|---|---|---|
| Cunninghamella blakesleeana (ATCC 8688a) | Flavanone 7-sulfate, 7,4'-dihydroxyflavanone, 6,7-dihydroxyflavanone, 6-hydroxyflavanone (B191495) 7-sulfate, 7-hydroxyflavanone 6-sulfate | nih.govjst.go.jp |
| Mortierella zonata (ATCC 13309) | Flavanone 7-sulfate, 7,4'-dihydroxyflavanone, 4'-hydroxyflavanone (B191497) 7-sulfate, Flavan-4-cis-ol 7-sulfate, 2',4'-dihydroxychalcone, 7,8-dihydroxyflavanone, 8-hydroxyflavanone 7-sulfate, 8-methoxy-7-hydroxyflavanone | nih.govjst.go.jp |
| Beauveria bassiana (ATCC 7159) | Flavanone 7-sulfate, 7,4'-dihydroxyflavanone, Flavan-4-cis-ol 7-sulfate, Flavanone 7-O-β-D-O-4-methoxyglucopyranoside, 8-hydroxyflavanone 7-O-β-D-O-4-methoxyglucopyranoside | nih.govjst.go.jp |
| Chaetomium cochlioides (ATCC 10195) | Flavanone 7-sulfate, 7,4'-dihydroxyflavanone, 2',4'-dihydroxychalcone, 7-hydroxy-4-cis-ol | nih.govjst.go.jp |
| Aspergillus alliaceus (ATCC 10060) | 7,4'-dihydroxyflavanone, 4,2',4'-trihydroxychalcone, 7,8,4'-trihydroxyflavanone, 7-hydroxyflavanone 4'-sulfate | nih.govjst.go.jp |
| Rhizopus oryzae (ATCC 11145) | Flavanone 7-O-β-D-O-glucopyranoside | nih.govjst.go.jp |
| Aspergillus niger & Penicillium chermesinum | Products of O-methylation, hydroxylation at C-3' and C-4', carbonyl group reduction, dehydrogenation | nih.govresearchgate.net |
The metabolism of 7-hydroxyflavanone proceeds through two main phases. Phase I reactions involve oxidation, reduction, and hydrolysis to introduce or unmask polar functional groups. fiveable.me As previously noted, hydroxylation is a key Phase I pathway for 7-hydroxyflavanone, catalyzed by CYP450 enzymes in the liver and also observed in microbial systems, leading to the formation of various dihydroxyflavanones (e.g., 7,4'-dihydroxyflavanone, 6,7-dihydroxyflavanone). nih.govnih.govjst.go.jp
Phase II reactions, or conjugation reactions, involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites. fiveable.me This significantly increases water solubility and facilitates excretion. For 7-hydroxyflavanone, Phase II metabolism is extensive. In vivo studies in rats have demonstrated that the compound is heavily biotransformed into its sulfate (B86663) and glucuronide conjugates. nih.gov In humans, flavanone 7-O-glucuronide is a known metabolite. nih.gov Microbial biotransformation studies have also successfully isolated numerous Phase II metabolites, including sulfates and glycosides. nih.govjst.go.jp
| Metabolic Phase | Reaction Type | Example Metabolites of 7-Hydroxyflavanone |
| Phase I | Hydroxylation | 7,4'-dihydroxyflavanone, 6,7-dihydroxyflavanone, 7,8-dihydroxyflavanone |
| Reduction | 7-hydroxy-4-cis-ol | |
| Phase II | Sulfation | Flavanone 7-sulfate, 7-hydroxyflavanone 4'-sulfate, 8-hydroxyflavanone 7-sulfate |
| Glucuronidation | Flavanone 7-O-glucuronide | |
| Glycosylation | Flavanone 7-O-β-D-O-glucopyranoside | |
| Methylation | 8-methoxy-7-hydroxyflavanone |
Elimination and Excretion Profiles
The extensive and rapid metabolism of 7-hydroxyflavanone directly influences its elimination from the body. The biotransformation into highly polar glucuronide and sulfate conjugates facilitates rapid clearance from the plasma and subsequent excretion, primarily via urine and bile. The rapid decline of the parent compound and the swift emergence of its metabolites in circulation are indicative of a short biological half-life. nih.gov For the related compound 2'-hydroxyflavanone, a half-life (T1/2) of 97.52 minutes was determined in mice, underscoring the relatively fast elimination kinetics typical for this class of compounds. nih.govfrontiersin.orgresearchgate.net
Bioanalytical Method Development for Pharmacokinetic Profiling in Preclinical Species (e.g., HPLC-MS/MS in mouse blood)
Accurate determination of a compound's pharmacokinetic profile requires sensitive and specific bioanalytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules like 7-hydroxyflavanone in complex biological matrices such as blood or plasma. nih.govnih.govresearchgate.net
A validated HPLC-MS/MS method has been successfully developed for the quantification of the structurally similar 2'-hydroxyflavanone in mouse whole blood, providing a template for 7-hydroxyflavanone analysis. frontiersin.orgnih.govresearchgate.net In this method, detection is typically achieved using an electrospray ionization (ESI) source in negative mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.govnih.govresearchgate.net The validation of such methods ensures they meet rigorous criteria for linearity, accuracy, precision, and stability, making them suitable for preclinical pharmacokinetic studies. frontiersin.orgresearchgate.net
Key parameters of a representative HPLC-MS/MS method for a hydroxyflavanone are summarized below:
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) | nih.govfrontiersin.orgnih.gov |
| Chromatographic Column | C18 (5μm, 150 mm × 4.6 mm) | nih.govfrontiersin.orgnih.gov |
| Mobile Phase | Water with 0.1% formic acid, acetonitrile (B52724), and methanol (B129727) mixture | nih.govfrontiersin.orgnih.gov |
| Detection Mode | Electrospray Ionization in Negative Mode (ESI-) using Multiple Reaction Monitoring (MRM) | nih.govfrontiersin.orgnih.gov |
| Linearity Range | 1 to 250 ng/mL | nih.govfrontiersin.orgresearchgate.net |
| Precision (RSD%) | Varied between 1.89% and 6.76% | nih.govfrontiersin.orgresearchgate.net |
| Accuracy | Ranged from 95.27% to 100.77% | nih.govfrontiersin.orgresearchgate.net |
Computational and in Silico Approaches in 7 Hydroxyflavanone Research
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for (2R)-7-hydroxyflavanone and estimating its binding affinity. The process involves computationally placing the 3D structure of this compound into the binding site of various known protein targets.
The analysis of docking results is based on scoring functions that calculate the binding energy, with lower binding energies typically indicating a more favorable interaction. ugm.ac.id For instance, in studies involving flavonoids, docking scores and glide energies are used to rank potential interactions. nih.gov The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the stability of the complex. researchgate.netnih.gov Through virtual screening of this compound against libraries of biological targets, potential protein partners can be identified, paving the way for further investigation into its pharmacological effects. f1000research.com
A hypothetical molecular docking study of this compound against various protein targets could yield results similar to those presented in the interactive table below.
| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |
| 5-Lipoxygenase (5-LOX) | -8.1 | His367, His372, Leu368 |
| Main Protease (Mpro) of SARS-CoV-2 | -7.2 | His41, Cys145, Glu166 |
| Papain-Like Protease (PLpro) of SARS-CoV-2 | -6.8 | Asp164, Tyr268, Gln269 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the interactions between a ligand and its target protein over time. researcher.life Following molecular docking, MD simulations can be employed to assess the stability of the this compound-protein complex. jbiochemtech.com These simulations model the movement of atoms and molecules, offering insights into the conformational changes that occur upon ligand binding. researcher.lifewhiterose.ac.uk
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). jbiochemtech.com RMSD measures the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the protein-ligand complex. A stable RMSD suggests that the ligand remains bound in the active site. RMSF, on the other hand, identifies the flexible regions of the protein. The number and duration of hydrogen bonds formed between this compound and the protein are also monitored throughout the simulation to confirm the stability of the interaction. jbiochemtech.com
| Simulation Parameter | Value | Interpretation |
| RMSD of Protein-Ligand Complex | 1.5 Å | Stable binding of this compound in the active site. |
| RMSF of Active Site Residues | Low fluctuations | Key interacting residues are stable and contribute to binding. |
| Hydrogen Bond Occupancy | > 50% | Persistent hydrogen bonding interactions throughout the simulation. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum-Chemical Parameter Analysis and Structure-Activity Relationship (SAR) Prediction
Quantum-chemical calculations are used to determine the electronic properties of a molecule, which can be correlated with its biological activity to establish a quantitative structure-activity relationship (QSAR). nih.govsemanticscholar.org For 7-hydroxyflavanone (B191499) and its derivatives, quantum-chemical parameters such as Mulliken charges, bond numbers, and unsaturation indices of the carbon atoms in the cinnamoyl fragment have been studied. pharmpharm.rupharmpharm.ru
These parameters provide insights into the molecule's reactivity and the likely sites for interaction with biological targets, such as free radicals. pharmpharm.ru For instance, the analysis of Mulliken charges can help identify the atoms most susceptible to electrophilic or nucleophilic attack. By correlating these calculated parameters with experimentally determined biological activities, QSAR models can be developed to predict the activity of novel derivatives of 7-hydroxyflavanone. nih.gov This approach aids in the rational design of more potent analogues.
| Quantum-Chemical Parameter | Atom/Region | Value | Implication for SAR |
| Mulliken Charge | C-8 | Negative | Potential site for interaction with electrophiles. pharmpharm.ru |
| Bond Number (Nµ) | C-8 | Low | Indicates a potential site for radical attack. pharmpharm.ru |
| Electron Density | Cinnamoyl Fragment | High | Contributes to the antioxidant activity of the molecule. pharmpharm.ru |
Note: The values in this table are generalized from findings on 7-hydroxyflavanone derivatives and are for illustrative purposes.
Network Pharmacology for Pathway Analysis and Polypharmacology
Network pharmacology is a holistic approach that investigates the interactions between drugs, targets, and diseases within the context of a biological network. mdpi.comnih.gov For this compound, this methodology can be used to predict its multiple potential targets and understand its polypharmacological effects. The process typically involves constructing a drug-target-disease network. uea.ac.uk
First, potential protein targets of this compound are predicted using various databases and computational tools. nih.gov These targets are then mapped onto known biological pathways to identify the signaling cascades that may be modulated by the compound. uea.ac.ukmdpi.com Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are commonly performed to elucidate the biological processes and pathways involved. nih.gov This approach can reveal how this compound may exert its therapeutic effects through the regulation of multiple pathways, such as those involved in inflammation and cell signaling. uea.ac.uk
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.govnih.gov A pharmacophore model for this compound can be generated based on its known interactions with a biological target (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govnih.gov The model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. medsci.org
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.govpreprints.orgijper.org This virtual screening process can efficiently identify new molecules with potentially similar or improved biological activity compared to this compound. preprints.org The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. medsci.org
Future Directions and Research Gaps
Elucidation of Stereospecific Biological Activities of (2R)-7-Hydroxyflavanone
A significant gap in the current body of knowledge is the understanding of the stereospecificity of 7-hydroxyflavanone's biological effects. Chirality can dramatically influence the pharmacological and toxicological properties of a compound. Therefore, a critical area of future research is the direct comparison of the biological activities of this compound and its (2S)-enantiomer.
Prospective studies should systematically evaluate the differential effects of each enantiomer on various cellular processes. This includes, but is not limited to, cell proliferation, apoptosis, and inflammatory responses in various in vitro models. Such investigations are essential to determine whether one enantiomer is more active, possesses a different activity profile, or acts synergistically or antagonistically with its counterpart. Unraveling these stereospecific distinctions is fundamental to understanding the precise biological role of this compound.
Discovery of Novel Molecular Targets and Signaling Pathways
While research on analogous flavonoids has implicated several signaling pathways, the specific molecular targets of this compound are yet to be fully identified. Preliminary studies on racemic 7-hydroxyflavone (B191518) and other flavonoids suggest potential interactions with key cellular pathways involved in inflammation and cell survival.
For instance, studies on 7-hydroxyflavone have indicated its ability to inhibit enzymes like COX-2 and 5-LOX and to modulate pathways such as the ERK/Nrf2/HO-1 and MAPK/NF-κB signaling cascades. medchemexpress.com Furthermore, related compounds have been shown to interact with proteins like the anti-apoptotic Bcl-2. researchgate.netnih.gov Future research must focus on verifying these interactions for the (2R)-enantiomer and, more importantly, on discovering novel molecular targets. High-throughput screening and affinity-based proteomics are powerful tools that could be employed to identify direct binding partners and unveil previously unknown mechanisms of action. A deeper understanding of its interactions with cellular machinery will be pivotal for its future preclinical evaluation.
Table 1: Potential Signaling Pathways for this compound Based on Related Compounds
| Signaling Pathway | Potential Effect | Reference Compound |
| MAPK/NF-κB | Anti-inflammatory | 7-Hydroxyflavone |
| ERK/Nrf2/HO-1 | Cytoprotective | 7-Hydroxyflavone |
| PI3K/Akt/mTOR | Regulation of cell growth and survival | Apigenin |
| STAT3 | Inhibition of cell proliferation | 2'-Hydroxyflavanone (B191500) |
This table is interactive. Click on the headers to sort.
Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Models
A well-documented challenge for many flavonoids is their low bioavailability, which can be attributed to poor solubility and extensive first-pass metabolism. researchgate.netnih.gov This limitation can significantly hinder the interpretation of in vitro and in vivo studies. To accurately assess the biological potential of this compound, the development of advanced delivery systems is crucial.
Future research should explore various formulation strategies to enhance its solubility, stability, and ultimately, its bioavailability in experimental models. nih.gov These could include encapsulation in nanoparticles, liposomes, or the formation of inclusion complexes with cyclodextrins. researchgate.net The goal is to ensure consistent and reproducible concentrations of the compound at the target site in preclinical studies, thereby enabling a more accurate evaluation of its biological effects.
Exploration of Structure-Activity Relationships for Optimized Bioactivity
Understanding the structure-activity relationship (SAR) is a cornerstone of chemical biology and drug discovery. For this compound, a systematic exploration of its chemical structure could lead to the design of analogs with enhanced potency and selectivity.
Future SAR studies should involve the synthesis and biological evaluation of a library of derivatives. Modifications could include altering the substitution pattern on both the A and B rings, such as the position and nature of hydroxyl or methoxy (B1213986) groups. mdpi.com Research on other flavonoids has shown that such modifications can profoundly impact their biological activities, including their antioxidant and neuroprotective properties. mdpi.comnih.gov By correlating specific structural features with biological outcomes, researchers can identify the key pharmacophoric elements responsible for the activity of this compound and guide the design of more potent molecules for research purposes.
Integration of Multi-Omics Data in Preclinical Research
To gain a holistic understanding of the biological impact of this compound, future preclinical research should leverage the power of multi-omics approaches. The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide an unbiased and comprehensive view of the cellular response to this compound. 10xgenomics.commdpi.com
By employing these technologies in preclinical models, researchers can identify global changes in gene expression, protein levels, and metabolic profiles induced by this compound. This approach can help in elucidating its mechanism of action, identifying novel biomarkers of its activity, and understanding potential off-target effects. ed.ac.ukmedium.com The resulting datasets will be invaluable for building predictive models of the compound's biological activity and for generating new hypotheses for further investigation.
Potential for Combination Research with Established Agents in In Vitro and In Vivo Models
Exploring the potential of this compound in combination with other established agents is a promising avenue for future research. In many biological systems, combination approaches can lead to synergistic or additive effects, allowing for enhanced efficacy.
Future in vitro and in vivo studies should be designed to investigate the effects of this compound when co-administered with other compounds. For example, some flavonoids have been shown to overcome drug resistance in cancer cells. nih.gov Investigating whether this compound can sensitize cells to existing therapeutic agents could open up new avenues for its application in preclinical research. These studies should be designed to assess not only the efficacy but also the nature of the interaction (synergism, additivity, or antagonism) between the combined agents.
Q & A
(Basic) What is the molecular structure and key physicochemical properties of (2R)-7-hydroxyflavanone?
This compound is a flavanone derivative with a hydroxyl group at position 7 and an (R)-configuration at the C2 chiral center. Its molecular formula is C₁₅H₁₂O₃ (MW: 240.25 g/mol) . Key properties include:
- CAS No. : 6515-36-2 .
- Solubility : Stable in organic solvents (e.g., DMSO) but exhibits fluorescence in aqueous solutions .
- Stereochemical significance : The (2R) configuration influences binding to biological targets like aromatase (CYP19) .
Methodological Insight : Structural elucidation requires chiral resolution techniques (e.g., chiral HPLC) and spectroscopic methods (NMR, LC-MS) .
(Basic) What methodologies are used to assess the aromatase inhibitory activity of this compound?
Aromatase inhibition is typically evaluated via in vitro enzyme assays using recombinant CYP18. Key steps include:
- Assay conditions : Incubate with NADPH-regenerating systems and measure estrogen production (e.g., via tritiated water release) .
- IC₅₀ determination : Reported as 65 μM under standardized conditions .
- Controls : Use known inhibitors (e.g., letrozole) and validate enzyme activity with substrate-only controls.
Critical Note : Variations in IC₅₀ values may arise from differences in enzyme sources or assay pH .
(Advanced) How can researchers address discrepancies in metabolic pathway data for this compound across microbial models?
Metabolic studies using Cunninghamella blakesleeana and Mortierella zonata reveal divergent pathways, yielding metabolites like flavanone sulfates and dihydroxy derivatives . To resolve discrepancies:
Comparative profiling : Use LC-MS/MS to identify species-specific metabolites .
Isotopic labeling : Track metabolic fate using ¹⁴C-labeled this compound .
Enzyme inhibition assays : Test metabolic stability with CYP450 inhibitors to identify key transformation steps .
(Basic) What spectroscopic techniques characterize this compound in aqueous solutions?
Fluorescence spectroscopy is optimal due to its intrinsic fluorescence in water (excitation/emission maxima: ~290/340 nm) . Additional methods:
- UV-Vis spectroscopy : Detect absorption peaks at ~280 nm (π→π* transitions).
- NMR : Confirm hydroxyl group positioning and stereochemistry .
Experimental Tip : Adjust pH to 7.0–7.4 to mimic physiological conditions and enhance fluorescence stability .
(Advanced) What strategies ensure enantiomeric purity of this compound in pharmacological studies?
Synthesis : Use asymmetric catalysis or chiral pool synthesis to favor the (2R)-enantiomer .
Purification : Employ chiral HPLC (e.g., Chiralpak® columns) with polar mobile phases .
Validation : Confirm purity via polarimetry ([α]₂₅ᴅ) and circular dichroism (CD) spectroscopy .
Data Requirement : Report enantiomeric excess (ee) ≥98% for reproducibility .
(Advanced) How to design in vivo studies for evaluating this compound’s anticonvulsant potential?
Based on ethnomedical use in Flemingia chappar :
- Animal models : Use pentylenetetrazole (PTZ)-induced seizures in rodents.
- Dosage : Optimize via pharmacokinetic studies (oral bioavailability ~40–60%, estimated from solubility data) .
- Endpoints : Measure latency to seizure onset and EEG activity.
Methodological Rigor : Include positive controls (e.g., diazepam) and blind scoring to reduce bias .
(Basic) What primary biological activities are associated with this compound?
- Anticarcinogenic : Aromatase inhibition reduces estrogen-driven tumor growth .
- Antioxidant : Scavenges free radicals in DPPH/ABTS assays (EC₅₀: 10–20 μM) .
- Anti-estrogenic : Competes with estradiol for ERα/ERβ binding (IC₅₀: ~50 μM) .
Assay Design : Use MTT assays for cytotoxicity and luciferase reporters for receptor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
